2-[5-Nitro-2-(2-phenylethenyl)-1H-imidazol-1-yl]ethan-1-ol
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Overview
Description
2-[5-Nitro-2-(2-phenylethenyl)-1H-imidazol-1-yl]ethan-1-ol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as NVP-BEZ235 and belongs to the class of imidazo[4,5-c]quinolines.
Mechanism Of Action
The mechanism of action of 2-[5-Nitro-2-(2-phenylethenyl)-1H-imidazol-1-yl]ethan-1-ol involves the inhibition of the PI3K and mTOR pathways. PI3K is a lipid kinase that activates the downstream signaling pathway by phosphorylating phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 then activates Akt, which promotes cell survival and proliferation. mTOR is a serine/threonine kinase that is downstream of Akt and is involved in protein synthesis, cell growth, and survival. Inhibition of these pathways by 2-[5-Nitro-2-(2-phenylethenyl)-1H-imidazol-1-yl]ethan-1-ol leads to the induction of apoptosis in cancer cells.
Biochemical And Physiological Effects
Studies have shown that 2-[5-Nitro-2-(2-phenylethenyl)-1H-imidazol-1-yl]ethan-1-ol has potent antitumor activity in various cancer cell lines, including breast cancer, prostate cancer, and glioblastoma. It has also been shown to inhibit tumor growth in animal models. In addition, this compound has been found to have anti-inflammatory and neuroprotective effects.
Advantages And Limitations For Lab Experiments
The advantages of using 2-[5-Nitro-2-(2-phenylethenyl)-1H-imidazol-1-yl]ethan-1-ol in lab experiments include its potent antitumor activity, dual inhibition of the PI3K and mTOR pathways, and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound include its low solubility in water, which can affect its bioavailability and its potential toxicity in non-cancer cells.
Future Directions
There are several future directions for the use of 2-[5-Nitro-2-(2-phenylethenyl)-1H-imidazol-1-yl]ethan-1-ol in scientific research. One direction is to investigate its potential applications in combination therapy with other anticancer drugs. Another direction is to develop more potent and selective analogs of this compound. Additionally, further studies are needed to understand the molecular mechanisms underlying the anti-inflammatory and neuroprotective effects of this compound. Finally, the potential toxicity of this compound in non-cancer cells needs to be further investigated to determine its safety for clinical use.
Synthesis Methods
The synthesis of 2-[5-Nitro-2-(2-phenylethenyl)-1H-imidazol-1-yl]ethan-1-ol involves the reaction of 2-bromoethylamine hydrobromide with 5-nitro-2-(2-phenylethenyl)-1H-imidazole in the presence of sodium hydride and DMF (N,N-dimethylformamide). The product obtained is then treated with sodium borohydride and acetic acid to yield 2-[5-Nitro-2-(2-phenylethenyl)-1H-imidazol-1-yl]ethan-1-ol.
Scientific Research Applications
2-[5-Nitro-2-(2-phenylethenyl)-1H-imidazol-1-yl]ethan-1-ol has been extensively studied for its potential applications in cancer therapy. It is a dual inhibitor of the PI3K (phosphoinositide 3-kinase) and mTOR (mammalian target of rapamycin) pathways, which are involved in cell growth, proliferation, and survival. Studies have shown that the inhibition of these pathways can lead to the induction of apoptosis (programmed cell death) in cancer cells, making this compound a promising candidate for cancer therapy.
properties
CAS RN |
1563-99-1 |
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Product Name |
2-[5-Nitro-2-(2-phenylethenyl)-1H-imidazol-1-yl]ethan-1-ol |
Molecular Formula |
C13H13N3O3 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
2-[5-nitro-2-(2-phenylethenyl)imidazol-1-yl]ethanol |
InChI |
InChI=1S/C13H13N3O3/c17-9-8-15-12(14-10-13(15)16(18)19)7-6-11-4-2-1-3-5-11/h1-7,10,17H,8-9H2 |
InChI Key |
VPOIHQRBTSQBLC-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC=C(N2CCO)[N+](=O)[O-] |
SMILES |
C1=CC=C(C=C1)C=CC2=NC=C(N2CCO)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC=C(N2CCO)[N+](=O)[O-] |
synonyms |
2-[5-nitro-2-(2-phenylethenyl)imidazol-1-yl]ethanol |
Origin of Product |
United States |
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